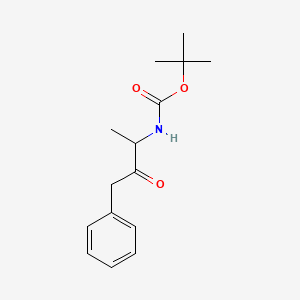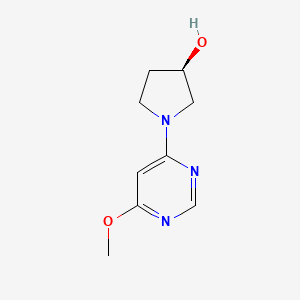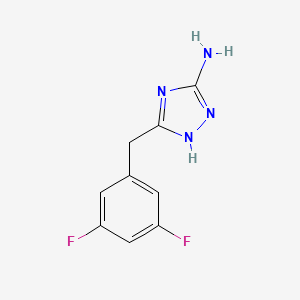![molecular formula C13H11N5S B2685249 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide CAS No. 338405-73-5](/img/structure/B2685249.png)
2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” is a complex organic molecule that contains several functional groups including pyridinyl, triazolyl, and a sulfide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyridinyl and triazolyl groups might participate in electrophilic substitution reactions. The sulfide group could potentially undergo oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a high melting point due to the presence of the aromatic rings. The sulfide group might make the compound polar and therefore soluble in polar solvents .
Applications De Recherche Scientifique
Neuroprotective Agents
The compound has been used in the development of neuroprotective agents . It has been found to inhibit the aggregation of alpha-synuclein (α-syn), a protein that forms intracellular accumulations in Parkinson’s disease (PD) patients . The compound has shown the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of PD .
Parkinson’s Disease Treatment
The compound has potential applications in the treatment of Parkinson’s disease . It has been shown to affect the levels of PD markers after the administration of a neurotoxin .
Synthesis of New Compounds
The compound has been used in the synthesis of new compounds . It has been used to create compounds with improved in vivo efficacy .
Boronic Acid Disproportionation
The compound has been used in the study of boronic acid disproportionation . It has been observed to form four-coordinate boron (III) complexes from the reaction with arylboronic acids in basic media .
Diarylborination
The compound has been used in diarylborination processes . The base-promoted disproportionation of arylboronic acid with the assistance of the [N, O]-bidentate ligation of the compound should facilitate the formation of pyrazole diarylborinate .
Biological Activities of Fused Pyridine Derivatives
The compound is a fused pyridine derivative . Fused pyridine derivatives have been found to have a wide range of biological activities and are frequently found in many pharmaceuticals, agrochemicals, and functional materials .
Orientations Futures
The future research directions for this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis. Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties in more detail .
Mécanisme D'action
Target of Action
The primary target of the compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport .
Mode of Action
The compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” interacts with alpha-synuclein by inhibiting its aggregation . In pathological conditions, alpha-synuclein forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . This compound has been shown to reduce the aggregation of alpha-synuclein, thereby potentially mitigating these harmful effects .
Biochemical Pathways
The compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” affects the biochemical pathway involving alpha-synuclein. In Parkinson’s disease, the aggregation of alpha-synuclein leads to the formation of Lewy bodies, which are characteristic of the disease . By inhibiting the aggregation of alpha-synuclein, this compound may affect the progression of Parkinson’s disease .
Result of Action
The result of the action of “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” is the reduction of alpha-synuclein aggregation . This could potentially lead to a decrease in the formation of Lewy bodies, thereby reducing neurotoxicity and neurodegeneration in Parkinson’s disease .
Propriétés
IUPAC Name |
2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-2-6-15-12(3-1)19-9-11-16-13(18-17-11)10-4-7-14-8-5-10/h1-8H,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLDHXUXOGUGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2685167.png)





![1-[4-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2685177.png)
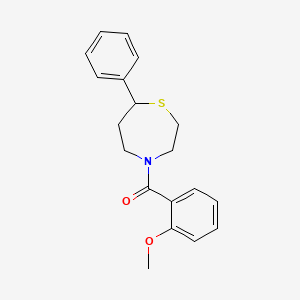
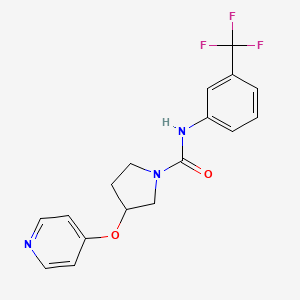
![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)

